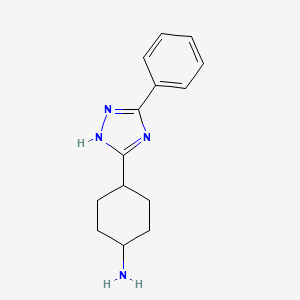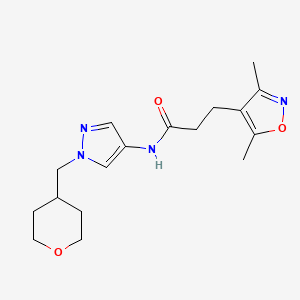
3-(3,5-dimethylisoxazol-4-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylisoxazol-4-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)propanamide is a useful research compound. Its molecular formula is C17H24N4O3 and its molecular weight is 332.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Complexation with Metals
Research has shown that derivatives similar to the specified compound can form complexes with metals, such as palladium(II) chloride. These complexes have been studied for their structural properties, revealing unique coordination modes and supramolecular structures. Such studies indicate potential applications in materials science and catalysis (Tyler Palombo et al., 2019).
Antimicrobial and Anti-inflammatory Agents
Compounds with similar structures have been evaluated for their antimicrobial and anti-inflammatory activities. A study synthesized a series of derivatives bearing an aryl sulfonate moiety and tested them for antibacterial, antifungal, and anti-inflammatory activities. This research opens up possibilities for the development of new therapeutic agents (B. V. Kendre, M. G. Landge, S. Bhusare, 2015).
Molecular Synthesis and Chemical Reactions
Studies have also focused on the synthesis of novel molecular structures using related compounds as starting materials or intermediates. These reactions often lead to structurally diverse libraries of compounds with potential applications in drug discovery, materials science, and as tools in chemical research (G. Roman, 2013).
Toxicological Evaluation
The toxicological profile of novel compounds with similar chemical structures has been assessed to determine their safety for use in various applications, including as flavor modifiers in food and beverage products. Such studies are crucial for ensuring the safety of new chemical entities before their commercial use (D. Karanewsky, A. Arthur, Hanghui Liu, Bert Chi, Lily Ida, S. Markison, 2016).
Corrosion Inhibition
Research on derivatives of similar compounds has explored their use as corrosion inhibitors, showing good inhibition efficiency for mild steel in acidic conditions. This suggests potential industrial applications in protecting metals from corrosion (Y. E. Louadi et al., 2017).
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-12-16(13(2)24-20-12)3-4-17(22)19-15-9-18-21(11-15)10-14-5-7-23-8-6-14/h9,11,14H,3-8,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUUPWWMKBADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

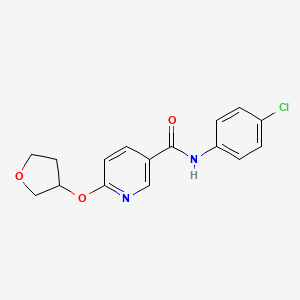

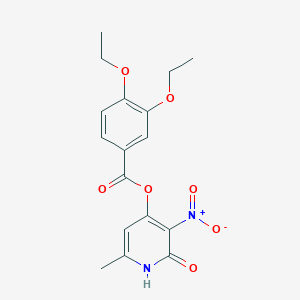
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2417623.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)
![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)
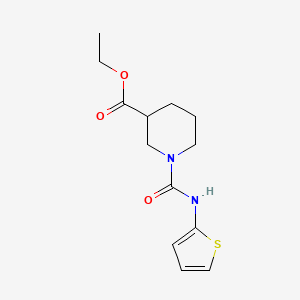
![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline](/img/structure/B2417629.png)
![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)
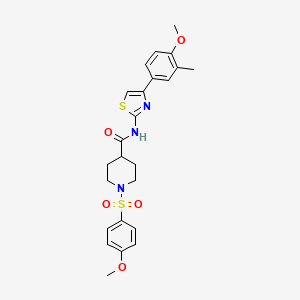
![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)

